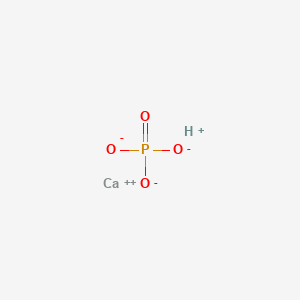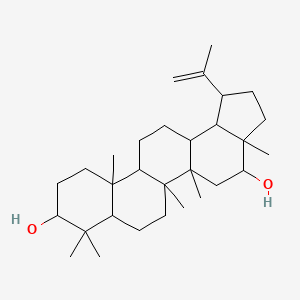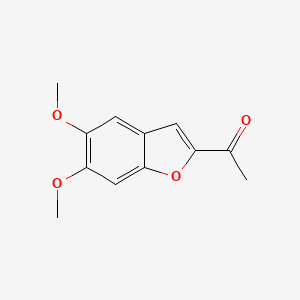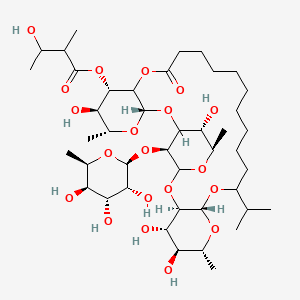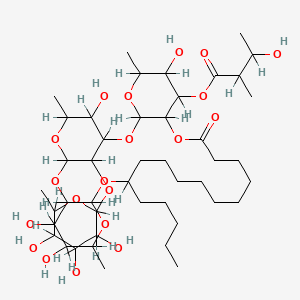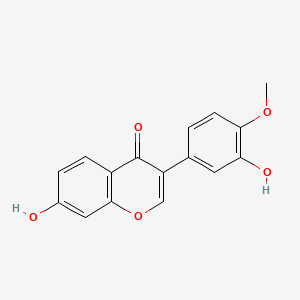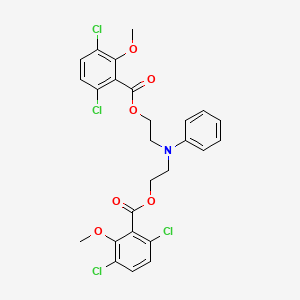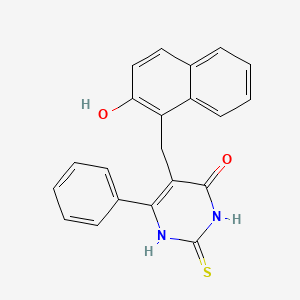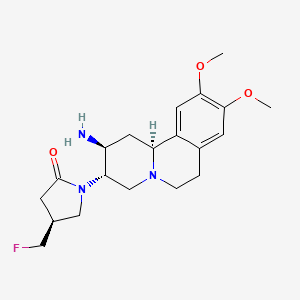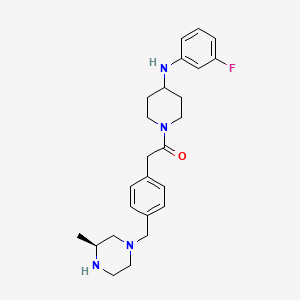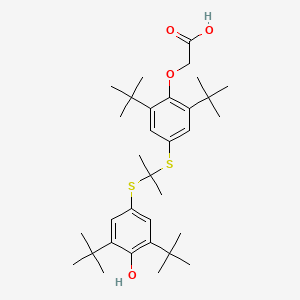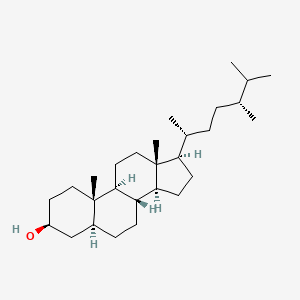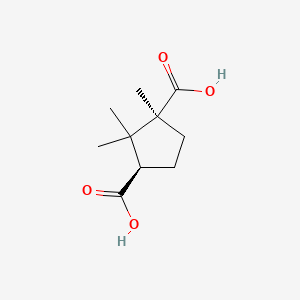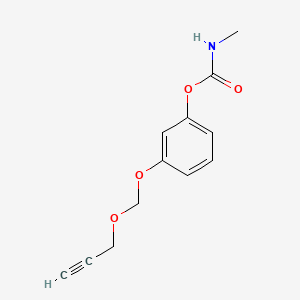
Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester is a bioactive chemical.
Applications De Recherche Scientifique
Enantioselective Preparation of Compounds
Carbamic acid derivatives are used in the enantioselective preparation of dihydropyrimidones, contributing to the synthesis of chiral compounds. This application is significant in stereoselective synthesis, where the control of stereochemistry is crucial (Goss et al., 2009).
Synthesis of Labeled Compounds
These derivatives are also pivotal in synthesizing tritium, deuterium, and carbon-14 labeled compounds. Such labeled compounds have applications in investigating pharmacokinetics and metabolic pathways in drug research (Ciszewska et al., 1997).
Intramolecular α-Amidoalkylation Reactions
Carbamic acid derivatives are involved in intramolecular α-amidoalkylation reactions, which are fundamental in asymmetric synthesis. This process aids in the construction of complex molecular architectures (Garcia et al., 2006).
Impact on Phosphatidylcholine Bilayer
In the field of biochemistry, these compounds can influence the fluidity of egg yolk phosphatidylcholine model membranes. This has implications for understanding how certain molecules interact with biological membranes (Gallová et al., 1995).
Physostigmine-like Action
Carbamic acid derivatives have been examined for their physostigmine-like action, which is relevant in the study of neuroactive substances and their physiological effects (Aeschlimann & Reinert, 1931).
Esterase Reactions
They play a role in the enzymatic resolution of ester compounds, which is important in the synthesis of optically active substances, crucial in pharmaceuticals (Shibatani et al., 1992).
Development in Industrial Chemistry
These derivatives are involved in the development of industrial processes, such as the synthesis of tolylenediisocyanate, demonstrating their role in broader chemical manufacturing (Aso & Baba, 2003).
Synthesis of Chromene Derivatives
They are also used in the synthesis of chromene derivatives, highlighting their utility in creating diverse chemical structures for potential applications in material science and pharmacology (Velikorodov et al., 2014).
Propriétés
Numéro CAS |
18278-43-8 |
|---|---|
Nom du produit |
Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester |
Formule moléculaire |
C12H13NO4 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
[3-(prop-2-ynoxymethoxy)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H13NO4/c1-3-7-15-9-16-10-5-4-6-11(8-10)17-12(14)13-2/h1,4-6,8H,7,9H2,2H3,(H,13,14) |
Clé InChI |
RZSKBLLMNZPTPM-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC(=C1)OCOCC#C |
SMILES canonique |
CNC(=O)OC1=CC=CC(=C1)OCOCC#C |
Apparence |
Solid powder |
Autres numéros CAS |
18278-43-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbamic acid, methyl-, m-((2-propynyloxy)methoxy)phenyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



